
(dodecanoylamino)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(dodecanoylamino)thiourea is an organic compound characterized by the presence of both amide and thiourea functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (dodecanoylamino)thiourea typically involves the reaction of dodecanoyl chloride with thiourea under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature for several hours. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale crystallization or distillation techniques.
化学反応の分析
Types of Reactions
(dodecanoylamino)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can yield amines or thiols, depending on the reducing agent used.
Substitution: The amide and thiourea groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted amides and thioureas.
科学的研究の応用
(dodecanoylamino)thiourea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential antimicrobial and antifungal properties. It is also used in the study of enzyme inhibition.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of specialty chemicals and materials, including surfactants and polymers
作用機序
The mechanism of action of (dodecanoylamino)thiourea involves its interaction with various molecular targets. The thiourea group can form hydrogen bonds with biological molecules, leading to enzyme inhibition or disruption of cellular processes. The amide group can also participate in hydrogen bonding and other interactions, contributing to the compound’s biological activity .
類似化合物との比較
Similar Compounds
- N-(carbamothioylamino)hexanamide
- N-(carbamothioylamino)octanamide
- N-(carbamothioylamino)decanamide
Uniqueness
(dodecanoylamino)thiourea is unique due to its longer carbon chain, which can influence its solubility, reactivity, and biological activity. The longer chain can also affect the compound’s ability to interact with biological membranes and other macromolecules, potentially enhancing its efficacy in certain applications .
特性
分子式 |
C13H27N3OS |
|---|---|
分子量 |
273.44 g/mol |
IUPAC名 |
(dodecanoylamino)thiourea |
InChI |
InChI=1S/C13H27N3OS/c1-2-3-4-5-6-7-8-9-10-11-12(17)15-16-13(14)18/h2-11H2,1H3,(H,15,17)(H3,14,16,18) |
InChIキー |
KDGGXQHEQDXYPG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC(=O)NNC(=S)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

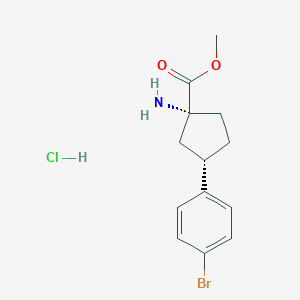

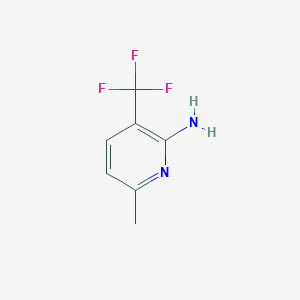
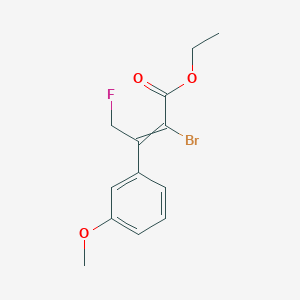
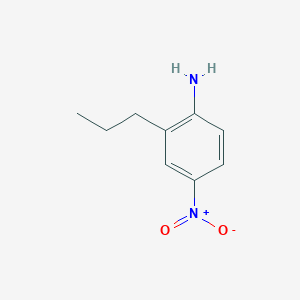


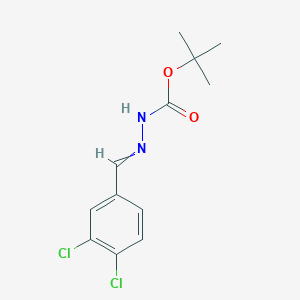

![[1,1'-Biphenyl]-4-sulfonamide, 3',4'-difluoro-N-(5-hydroxypentyl)-](/img/structure/B8482668.png)




